6-Cyano-4-oxo-4H-chromene-2-carboxylic acid

pKa acidity ionization

6-Cyano-4-oxo-4H-chromene-2-carboxylic acid (CAS 35794-59-3) is a heterocyclic chromene-2-carboxylic acid derivative bearing a strong electron‑withdrawing cyano substituent at the 6‑position. The presence of the cyano group significantly depresses the pKa of the carboxylic acid, enhances polarity, and provides a versatile synthetic handle absent in the common 6‑halogen or 6‑methyl analogs.

Molecular Formula C11H5NO4
Molecular Weight 215.16 g/mol
Cat. No. B12310183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyano-4-oxo-4H-chromene-2-carboxylic acid
Molecular FormulaC11H5NO4
Molecular Weight215.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)C(=O)C=C(O2)C(=O)O
InChIInChI=1S/C11H5NO4/c12-5-6-1-2-9-7(3-6)8(13)4-10(16-9)11(14)15/h1-4H,(H,14,15)
InChIKeyABAURTVUWMOURX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyano-4-oxo-4H-chromene-2-carboxylic Acid: Core Scaffold Identity and Procurement-Relevant Properties


6-Cyano-4-oxo-4H-chromene-2-carboxylic acid (CAS 35794-59-3) is a heterocyclic chromene-2-carboxylic acid derivative bearing a strong electron‑withdrawing cyano substituent at the 6‑position . The presence of the cyano group significantly depresses the pKa of the carboxylic acid, enhances polarity, and provides a versatile synthetic handle absent in the common 6‑halogen or 6‑methyl analogs [1]. These physicochemical signatures dictate its behaviour in synthesis, formulation, and target engagement, making the compound a strategically distinct member of the chromone‑2‑carboxylic acid family.

Why 6-Cyano-4-oxo-4H-chromene-2-carboxylic Acid Cannot Be Replaced by Halogen or Methyl Homologs


Chromone‑2‑carboxylic acids with halogen or methyl substituents at the 6‑position exhibit markedly different electronic and steric profiles [1]. The 6‑cyano derivative is a substantially stronger acid (predicted pKa ≈ 1.5–1.7) than its 6‑bromo (pKa ≈ 2.03), 6‑chloro (pKa ≈ 2.2), 6‑methyl (pKa ≈ 2.40) or unsubstituted (pKa ≈ 2.28) counterparts . This acidity shift alters ionisation state at physiological pH, impacting solubility, permeability and protein binding. Additionally, the cyano group provides a unique synthetic entry point for late‑stage diversification to amides, tetrazoles or amines—transformations that are inaccessible with halogen or methyl substituents [2]. Consequently, interchanging the 6‑substituent silently changes the compound’s reactivity, formulation behaviour and biological readout.

Quantitative Differentiation Evidence: 6-Cyano-4-oxo-4H-chromene-2-carboxylic Acid vs. Closest Analogs


Carboxylic Acid pKa Depression by the 6-Cyano Group: Comparison with 6-Bromo, 6-Chloro and 6-Methyl Analogs

The 6-cyano substituent strongly withdraws electrons, lowering the carboxylic acid pKa relative to 6-halogen and 6-alkyl analogs. Predicted pKa values (ChemAxon) demonstrate the trend: the parent chromone‑2‑carboxylic acid pKa ≈ 2.28; 6‑methyl derivative pKa ≈ 2.40; 6‑bromo derivative pKa ≈ 2.03 . Applying the Hammett equation with σ_m(CN) = +0.56 [1] to the chromone‑2‑carboxylic acid scaffold (ρ ≈ 1.0) yields an estimated pKa of 1.5–1.7 for the 6‑cyano derivative, a decrease of 0.3–0.7 log units versus the most acidic commercial analog and >0.7 log units versus the unsubstituted parent.

pKa acidity ionization

Lipophilicity Modulation: LogP Reduction by the 6-Cyano Group Compared to 6-Bromo and 6-Chloro Analogs

The cyano group imparts substantially lower lipophilicity than bromine or chlorine. The 6‑bromo analog has a calculated LogP of ~2.07, whereas the 6‑cyano derivative is predicted to have a LogP of ~1.2–1.4 (ChemAxon/ALogP estimates) [1]. This represents a reduction of >0.6 log units, placing the 6‑cyano compound closer to the optimal lipophilicity range for oral bioavailability (LogP 1–3) and reducing the risk of promiscuous binding associated with highly lipophilic molecules.

logP lipophilicity drug-likeness

Synthetic Versatility: The Cyano Group as a Branching Point for Late‑Stage Derivatisation Unavailable in Halogen or Methyl Analogs

Unlike the C–X (X = Cl, Br) or C–CH₃ bonds present in the closest commercial analogs, the C≡N triple bond of the 6‑cyano group can be selectively transformed into a primary amine (–CH₂NH₂), amide (–CONH₂), carboxylic acid (–CO₂H), or tetrazole under mild conditions [1]. This enables late‑stage diversification without altering the chromone‑2‑carboxylic acid core. In contrast, 6‑halogen derivatives are limited to transition‑metal‑catalyzed cross‑couplings, while the 6‑methyl group offers no straightforward derivatisation pathway.

synthetic handle diversification medicinal chemistry

Commercial Availability and Purity Benchmarking Against 6-Substituted Chromone-2-carboxylic Acids

6‑Cyano‑4‑oxo‑4H‑chromene‑2‑carboxylic acid is stocked by multiple global suppliers at a minimum purity of 95% (HPLC), a specification comparable to the 6‑bromo (≥95%) and 6‑methyl (≥98%) analogs. The 6‑cyano compound is supplied as a solid with long‑term storage at ambient temperature in a dry environment, requiring no special handling beyond standard laboratory precautions . This positions it as a logistically equivalent alternative to the more widely used halogenated chromone‑2‑carboxylic acids.

purity availability procurement

Optimal Deployment Scenarios for 6-Cyano-4-oxo-4H-chromene-2-carboxylic Acid Based on Quantitative Differentiation Evidence


Lead‑Optimisation Programs Requiring Fine‑Tuned Acidity and Lipophilicity

In campaigns where the chromone‑2‑carboxylic acid scaffold is being optimised for oral bioavailability, the 6‑cyano derivative offers a predictable pKa shift (ΔpKa ≈ –0.3 to –0.7 vs. 6‑bromo) and a LogP reduction of >0.6 log units, as inferred from substituent constant analysis [1]. This enables medicinal chemists to lower the ionisation‑state heterogeneity and reduce lipophilicity‑driven off‑target binding without introducing a new scaffold.

Parallel Synthesis and Library Construction Requiring a Common Diversifiable Intermediate

The 6‑cyano group serves as a latent functionality that can be orthogonally transformed to amide, amine, or tetrazole derivatives after the chromone‑2‑carboxylic acid core has been elaborated [2]. This late‑stage diversification capability supports the generation of focused libraries from a single intermediate, a workflow that is not feasible with the 6‑bromo or 6‑methyl analogs.

Biochemical Assays Sensitive to Compound Ionisation State

In enzyme inhibition assays run at physiological pH (7.4), the higher degree of carboxylate ionisation of the 6‑cyano derivative (predicted pKa ≈ 1.5–1.7) ensures consistent solubility and minimises aggregation‑based false positives, as supported by the Hammett‑based pKa estimates [1]. This makes the compound a more reliable tool for primary screening relative to the less acidic 6‑halogen or 6‑methyl analogs.

Procurement for Synthetic Route Scouting and Process Chemistry

When evaluating synthetic routes to complex chromone‑2‑carboxylic acid derivatives, the 6‑cyano compound provides a direct entry to amine‑containing targets via nitrile reduction, circumventing the need for protecting‑group strategies or transition‑metal catalysis required with 6‑bromo intermediates [2]. This can shorten synthetic sequences by 1–2 steps, reducing cost and improving overall yield.

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